3,5-Dichlorobenzene-1,2-diamine hydrochloride
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Overview
Description
3,5-Dichlorobenzene-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of benzene, where two chlorine atoms and two amino groups are substituted at the 3,5 and 1,2 positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorobenzene-1,2-diamine hydrochloride typically involves the chlorination of benzene followed by amination. One common method includes the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1,3,5-trichlorobenzene.
Amination: The trichlorobenzene is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups, resulting in 3,5-Dichlorobenzene-1,2-diamine.
Hydrochloride Formation: The final step involves the treatment of 3,5-Dichlorobenzene-1,2-diamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3,5-Dichlorobenzene-1,2-diamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3,4-Dichlorobenzene-1,2-diamine
- 2,4-Dichlorobenzene-1,3-diamine
- 3,5-Dichloroaniline
Comparison: Compared to these similar compounds, 3,5-Dichlorobenzene-1,2-diamine hydrochloride has unique properties due to the specific positioning of the chlorine and amino groups. This positioning can influence its reactivity, solubility, and interaction with other molecules, making it distinct in its applications and effects.
Properties
IUPAC Name |
3,5-dichlorobenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMQZIQCGINOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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